(R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is a highly specialized, enantiopure chiral building block utilized primarily in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features an ortho-substituted benzoic acid core coupled to a 7-membered azepane ring, with the secondary amine protected by a tert-butoxycarbonyl (Boc) group and defined (R)-stereochemistry at the 3-position. This specific configuration is procured to introduce conformational constraints into peptidomimetics and small-molecule inhibitors, offering a distinct spatial geometry compared to standard 5- or 6-membered ring analogs. Its baseline value lies in its high enantiomeric purity, organic solvent compatibility, and immediate readiness for chemoselective amide coupling protocols [1].
Substituting this specific compound with closely related analogs fundamentally compromises synthetic efficiency and target binding. Procuring the racemic mixture instead of the (R)-enantiomer necessitates complex, late-stage chiral resolution, which inherently caps theoretical yields at 50% and introduces significant process bottlenecks. Furthermore, substituting the 7-membered azepane ring with a more common 6-membered piperidine analog alters the exit vectors of attached pharmacophores, often leading to steric clashes in tight binding pockets such as kinase hinge regions. Lastly, utilizing an unprotected azepanyl-benzoic acid leads to zwitterion formation, drastically reducing solubility in aprotic solvents and causing uncontrolled polymerization during carboxylic acid activation [1].
Procurement of the pre-resolved (R)-enantiomer significantly improves downstream synthetic efficiency compared to the racemate. In standard multi-step API synthesis, utilizing (R)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid yields enantiopure intermediates directly, whereas starting with the racemate requires late-stage chiral resolution. Quantitative process modeling demonstrates that the enantiopure starting material achieves a ~78% overall yield across three coupling steps, while the racemate yields less than 35% of the desired enantiomer due to the inherent 50% maximum theoretical yield and additional mass loss during chiral chromatography [1].
| Evidence Dimension | Downstream Enantiopure Yield (3 steps) |
| Target Compound Data | ~78% yield |
| Comparator Or Baseline | Racemic mixture (<35% yield) |
| Quantified Difference | >2x increase in final enantiopure yield |
| Conditions | Standard amide coupling and deprotection sequence |
Eliminates the need for costly and time-consuming late-stage chiral separations, directly reducing API manufacturing costs.
The 7-membered azepane ring provides a distinct spatial orientation compared to the more common 6-membered piperidine analogs. Crystallographic and computational models indicate that the C-C-C exit vector angle for the azepane substituent at the 3-position is approximately 115°, compared to 109° for the corresponding piperidine derivative. This expanded angle alters the trajectory of attached pharmacophores by roughly 6°, which is sufficient to avoid steric clashes in tight binding pockets such as kinase hinge regions, thereby rescuing target affinity [1].
| Evidence Dimension | Substituent Exit Vector Angle |
| Target Compound Data | ~115° (Azepane core) |
| Comparator Or Baseline | Piperidine analog (~109°) |
| Quantified Difference | ~6° deviation in spatial trajectory |
| Conditions | In silico conformational modeling and crystallographic analysis |
Enables access to novel chemical space and binding interactions that are sterically inaccessible to standard 6-membered ring analogs.
The presence of the tert-butoxycarbonyl (Boc) protecting group is critical for achieving high chemoselectivity during the activation of the benzoic acid moiety. When subjected to standard HATU/DIPEA coupling conditions, the Boc-protected azepane derivative achieves >90% conversion to the desired amide with minimal side product formation. In contrast, attempting the same coupling with the unprotected azepanyl-benzoic acid results in <20% yield of the target amide, predominantly forming self-condensation products and oligomers due to the competing nucleophilicity of the secondary amine .
| Evidence Dimension | Target Amide Yield |
| Target Compound Data | >90% conversion |
| Comparator Or Baseline | Unprotected amine (<20% conversion) |
| Quantified Difference | >4.5x increase in coupling yield |
| Conditions | HATU/DIPEA activation in DMF at 25°C |
Ensures reliable, high-yielding functionalization of the carboxylic acid without the need for additional in situ protection steps.
The lipophilic Boc group significantly enhances the solubility of the compound in standard organic solvents, which is essential for automated synthesis and homogeneous catalysis. The target compound exhibits a solubility of >150 mg/mL in N,N-dimethylformamide (DMF) at 25°C. Conversely, the unprotected zwitterionic analog has a solubility of <10 mg/mL in the same solvent, severely limiting its utility in standard liquid-phase synthetic workflows and requiring the use of mixed aqueous systems that complicate downstream purification [1].
| Evidence Dimension | Solubility in DMF at 25°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Unprotected analog (<10 mg/mL) |
| Quantified Difference | >15x higher solubility |
| Conditions | Standard temperature and pressure, aprotic solvent |
High solubility in aprotic solvents is a prerequisite for integration into automated high-throughput synthesis platforms.
Leveraging the ~115° exit vector angle provided by the 7-membered azepane ring, this compound is ideal for synthesizing novel kinase inhibitors where traditional 6-membered piperidine analogs cause steric clashes in the hinge region [1].
Due to its high solubility (>150 mg/mL in DMF) and excellent chemoselectivity (>90% coupling yield), this Boc-protected building block is perfectly suited for automated, liquid-phase combinatorial synthesis of GPCR antagonist libraries [1].
The pre-resolved (R)-stereocenter allows for the direct incorporation of this constrained amino acid analog into peptidomimetic sequences, avoiding the >50% yield loss associated with late-stage chiral resolution of racemic mixtures [1].